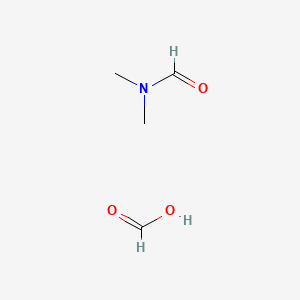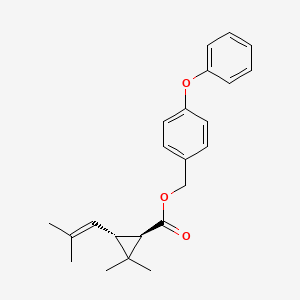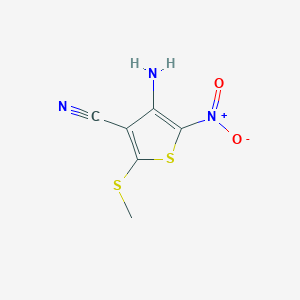
1-Decyl-3H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-3H-imidazole-2-thione is a heterocyclic compound that belongs to the class of imidazole-2-thiones. . The structure of this compound consists of an imidazole ring with a thione group at the 2-position and a decyl group at the 1-position.
Méthodes De Préparation
The synthesis of 1-Decyl-3H-imidazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Decyl-3H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding imidazole.
Substitution: The compound can undergo alkylation, halogen addition, and other substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Decyl-3H-imidazole-2-thione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Decyl-3H-imidazole-2-thione involves its interaction with molecular targets and pathways. The compound can coordinate with transition and main group metals, forming stable complexes that exhibit various biological activities . The exact molecular targets and pathways depend on the specific application and the nature of the metal complexes formed.
Comparaison Avec Des Composés Similaires
1-Decyl-3H-imidazole-2-thione can be compared with other imidazole-2-thiones, such as:
N,N-dimethylimidazol-2-thione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Methimazole: A widely prescribed drug for hyperthyroidism, highlighting the potential pharmaceutical applications of imidazole-2-thiones.
1,3-dialkylimidazol-2-thiones: These compounds have different alkyl groups, affecting their properties and uses
Propriétés
Numéro CAS |
72816-74-1 |
|---|---|
Formule moléculaire |
C13H24N2S |
Poids moléculaire |
240.41 g/mol |
Nom IUPAC |
3-decyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C13H24N2S/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13(15)16/h10,12H,2-9,11H2,1H3,(H,14,16) |
Clé InChI |
JDIVIRKXRABDRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C=CNC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)





![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
